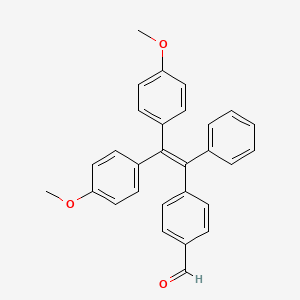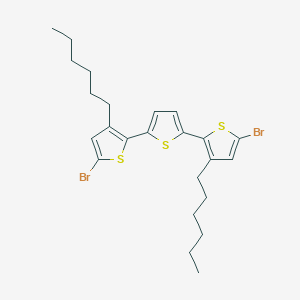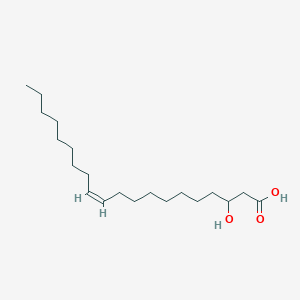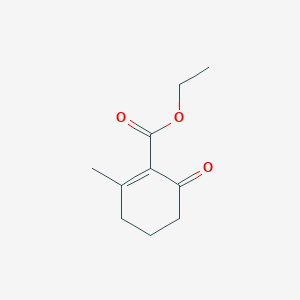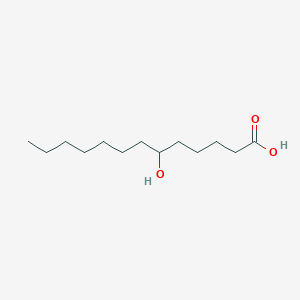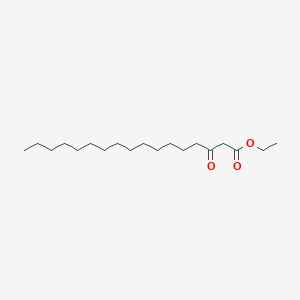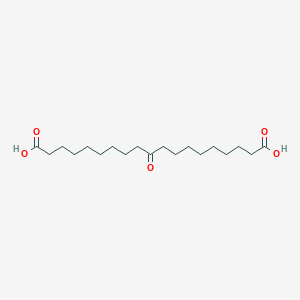
10-Oxononadecanedioic acid
Overview
Description
10-Oxononadecanedioic acid is a useful research compound. Its molecular formula is C19H34O5 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Oxononadecanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Oxononadecanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Physiology and Wound Response : Zimmerman and Coudron (1979) identified 12-Oxo-trans-10-dodecenoic acid (trans-10-ODA) as an important compound in plant tissues, closely related to traumatic acid, a known wound hormone. Their research suggests that trans-10-ODA might be a precursor to traumatic acid and has a significant role in plant development, particularly in response to wounding (Zimmerman & Coudron, 1979).
Microbial Oxidation Applications : El-Sharkawy et al. (1992) explored the microbial oxidation of oleic acid, producing 10-oxo-octadecanoic acid. This study indicates the potential use of microorganisms in transforming fatty acids, which can have applications in various industrial and biotechnological processes (El-Sharkawy et al., 1992).
Mushroom Cultivation : Mau, Beelman, and Ziegler (1992) found that 10-Oxo-trans-8-decenoic acid (ODA) stimulates mycelial growth and stipe elongation in Agaricus bisporus, a common edible mushroom. This finding suggests the potential use of such compounds in enhancing mushroom cultivation (Mau, Beelman, & Ziegler, 1992).
Environmental Science and Pollution Treatment : Muthukumar et al. (2007) studied the electrochemical removal of CI Acid orange 10 from aqueous solutions, which is crucial for wastewater treatment and environmental remediation. This research could be vital for developing effective methods to remove harmful dyes from industrial effluents (Muthukumar et al., 2007).
Atmospheric Chemistry : Jenkin, Shallcross, and Harvey (2000) developed a mechanism for the generation of cis-pinic acid from the ozonolysis of α- and β-pinene, which has implications for understanding aerosol formation in the atmosphere. This research contributes to the broader understanding of atmospheric chemistry and air pollution (Jenkin, Shallcross, & Harvey, 2000).
properties
IUPAC Name |
10-oxononadecanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c20-17(13-9-5-1-3-7-11-15-18(21)22)14-10-6-2-4-8-12-16-19(23)24/h1-16H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMOPYKUVSLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Oxononadecanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




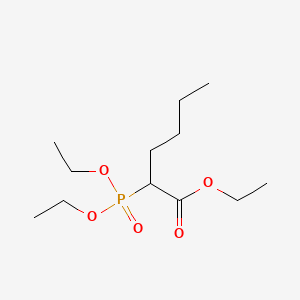



![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223354.png)
